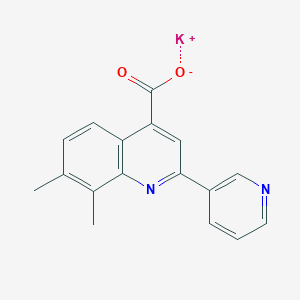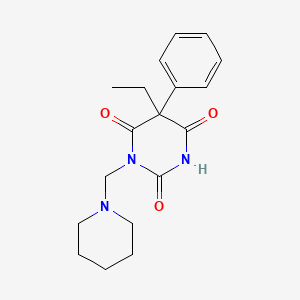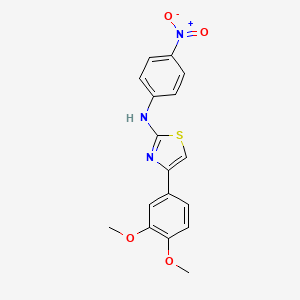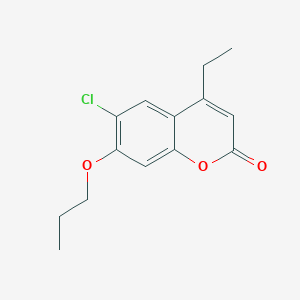
potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, also known as DMQK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQK is a quinoline derivative that has been synthesized via a number of methods, and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase C, which is an enzyme that plays a key role in the regulation of cell growth and survival. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to exhibit fluorescence properties that can be used for the detection of metal ions.
Biochemical and Physiological Effects:
potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase C, the induction of apoptosis in cancer cells, and the detection of metal ions. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.
实验室实验的优点和局限性
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has a number of advantages for use in lab experiments, including its ability to selectively inhibit protein kinase C, its fluorescent properties for the detection of metal ions, and its potential applications in photodynamic therapy. However, potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are a number of future directions for research on potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, including its potential applications in the treatment of cancer, its use as a fluorescent probe for the detection of metal ions, and its potential as a photosensitizer for photodynamic therapy. Further research is also needed to fully understand the mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate and to explore its potential applications in other fields.
合成方法
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate can be synthesized using a number of methods, including the Pfitzinger reaction and the Friedländer reaction. The Pfitzinger reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization to form the quinoline ring system. The Friedländer reaction involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst, followed by a cyclization reaction to form the quinoline ring system.
科学研究应用
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein kinase C, and as an inhibitor of the growth of cancer cells. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.
属性
IUPAC Name |
potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2.K/c1-10-5-6-13-14(17(20)21)8-15(19-16(13)11(10)2)12-4-3-7-18-9-12;/h3-9H,1-2H3,(H,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMUHUVVZGTDPH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)[O-])C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13KN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5158944.png)

![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5158978.png)
![{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)

![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)


![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)